molecular formula C14H9BrCl2O2 B10942404 3,4-Dichlorobenzyl 2-bromobenzoate

3,4-Dichlorobenzyl 2-bromobenzoate

Cat. No.: B10942404
M. Wt: 360.0 g/mol
InChI Key: FOAQQQXSMHXFKY-UHFFFAOYSA-N
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Description

The compound 3,4-Dichlorobenzyl 2-bromobenzoate is a halogenated aromatic ester.

Properties

Molecular Formula

C14H9BrCl2O2

Molecular Weight

360.0 g/mol

IUPAC Name

(3,4-dichlorophenyl)methyl 2-bromobenzoate

InChI

InChI=1S/C14H9BrCl2O2/c15-11-4-2-1-3-10(11)14(18)19-8-9-5-6-12(16)13(17)7-9/h1-7H,8H2

InChI Key

FOAQQQXSMHXFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 3,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzyl 2-bromobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The dichlorobenzyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of dichlorobenzoic acid or dichlorobenzaldehyde.

    Reduction: Formation of dichlorobenzyl alcohol.

Scientific Research Applications

3,4-Dichlorobenzyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine and dichlorobenzyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence details Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid), a phenolic acid with hydroxyl and carboxylic acid groups. Below is a comparative analysis based on structural and functional differences:

Table 1: Structural and Functional Comparison

Property 3,4-Dichlorobenzyl 2-bromobenzoate (Hypothetical) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Functional Groups Dichlorobenzyl ester, bromobenzoate Dihydroxybenzene, propenoic acid
Halogenation Chlorine (3,4-positions), bromine (2-position) None
Reactivity Likely inert ester; halogen substituents may stabilize Reactive hydroxyl and carboxylic acid groups
Applications Potential intermediate in halogenated syntheses Pharmacological research, food additives, cosmetics
Physical State Likely solid (depends on substituents) Yellow crystalline solid

Key Differences

Chemical Reactivity: The ester and halogen substituents in this compound suggest lower reactivity compared to Caffeic Acid, which contains acidic hydroxyl (-OH) and carboxylic acid (-COOH) groups. Halogens in the former may confer stability and resistance to oxidation, whereas Caffeic Acid is prone to oxidation due to its phenolic structure .

Applications :

  • Caffeic Acid is widely used in pharmacological and cosmetic research due to its antioxidant properties . In contrast, the halogenated ester may serve as a precursor in synthesizing agrochemicals or flame retardants.

Biological Activity :

  • Caffeic Acid exhibits antioxidant, anti-inflammatory, and antimicrobial activities . The halogenated ester, lacking polar groups, is unlikely to share these properties and may instead act as a metabolic inhibitor in specific contexts.

Research Findings and Limitations

  • Comparisons here are extrapolated from general chemical principles and the properties of Caffeic Acid.
  • Need for Further Study : Experimental data on the halogenated ester’s solubility, stability, and reactivity are critical for accurate comparisons.

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